

The Pharmacokinetics of Oral Tabimorelin Hemifumarate: A Technical Guide

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Compound of Interest		
Compound Name:	Tabimorelin hemifumarate	
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Executive Summary

Tabimorelin (formerly NN703), an orally active ghrelin receptor agonist, has been investigated for its potential to stimulate growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for oral **tabimorelin hemifumarate**. While detailed human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are not extensively reported in publicly available literature, this document synthesizes the existing non-clinical pharmacokinetic data, human pharmacodynamic findings, and the underlying mechanism of action to support ongoing research and development efforts.

Introduction

Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone.[1][2] Its development as an oral formulation presents a significant potential advantage for therapeutic applications requiring long-term treatment, such as growth hormone deficiency. Understanding the pharmacokinetic profile of tabimorelin is crucial for optimizing dosing strategies and ensuring its safety and efficacy.

Pharmacokinetics



Direct and comprehensive human pharmacokinetic data for oral **tabimorelin hemifumarate** is limited in the available scientific literature. However, studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion profile.

Preclinical Pharmacokinetics

A study in Beagle dogs provides the most detailed pharmacokinetic parameters for oral tabimorelin currently available.

Parameter	Value	Species	Reference
Oral Bioavailability	30%	Beagle Dog	[3]
Plasma Half-life (t½)	4.1 ± 0.4 hours	Beagle Dog	[3]

Metabolism

The biotransformation of tabimorelin has been investigated, primarily in the context of anti-doping research. In vivo studies in rats have identified 13 metabolites, suggesting that the compound undergoes significant metabolism.[4][5] Further characterization of the metabolic pathways and the enzymes involved is necessary for a complete understanding of its disposition in humans. In vitro studies have indicated that tabimorelin is a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), which could have implications for drug-drug interactions.[6]

Human Pharmacodynamics

Clinical studies in healthy male volunteers have focused on the pharmacodynamic effects of oral tabimorelin, specifically its ability to stimulate GH secretion. These studies provide indirect evidence of its absorption and activity following oral administration.

Single Ascending Dose Study

A double-blind, randomized, placebo-controlled, single ascending dose study was conducted in healthy male subjects with oral doses ranging from 0.05 to 12 mg/kg bodyweight.



Dose Level	Key Findings	Reference
1.5 - 12 mg/kg	Statistically significant increase in maximal GH concentration (Cmax) compared to placebo.	[4][7]
3.0 - 12 mg/kg	Statistically significant increase in GH Area Under the Curve (AUC) from 0-24 hours compared to placebo.	[4][7]
6.0 - 12 mg/kg	Statistically significant increase in Insulin-like Growth Factor-1 (IGF-1) levels compared to placebo.	[4][7]

Multiple Dose Study

A 7-day, randomized, double-blind, placebo-controlled study was conducted in healthy male subjects with once-daily oral doses of 1.71, 3.0, 4.5, and 6.86 mg/kg bodyweight.

Dose Level	Key Findings (Day 1 and Day 7)	Reference
All doses	Dose-related and statistically significant increases in GH AUC (0-12h) and GH Cmax compared to placebo on both Day 1 and Day 7.	[2]
3.0 - 6.86 mg/kg	Significantly higher increase in IGF-I levels compared to placebo.	[2]
6.86 mg/kg	Significantly higher increase in IGF binding protein 3 (IGFBP-3) compared to placebo.	[2]



A notable observation from the multiple-dose study was an overall significant decrease in GH release from day 1 to day 7, suggesting a potential for tachyphylaxis with continuous daily dosing.[2]

Mechanism of Action: GHSR Signaling Pathway

Tabimorelin exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1][2] The activation of GHSR triggers a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.



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Caption: Tabimorelin activation of the GHSR signaling cascade.

Experimental Protocols

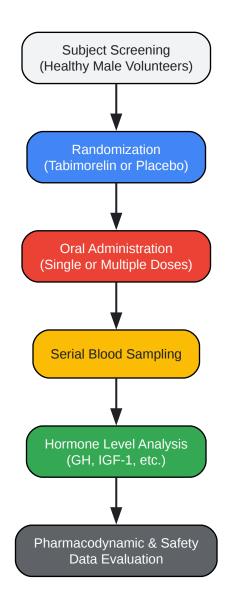
The following provides a summary of the methodologies employed in the key human pharmacodynamic studies.

Study Design for Human Pharmacodynamic Trials

Both the single and multiple-dose studies were conducted as randomized, double-blind, placebo-controlled trials in healthy adult male volunteers.[2][4][7] The single-dose study utilized an escalating dose design.[4][7]

Experimental Workflow





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Caption: Workflow for human pharmacodynamic studies of oral tabimorelin.

Bioanalytical Methods

The primary endpoints in the human studies were the concentrations of various hormones, including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), and Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).[2] These were likely measured using validated immunoassays, such as ELISA or radioimmunoassay (RIA), from plasma or serum samples collected at predefined time points post-dose. Specific details of the analytical methods used for the quantification of tabimorelin itself in human plasma are not described in the reviewed literature.



Conclusion and Future Directions

Oral **tabimorelin hemifumarate** has demonstrated clear pharmacodynamic activity in humans, stimulating the GH/IGF-1 axis in a dose-dependent manner. The preclinical data from canine studies suggest moderate oral bioavailability and a relatively short half-life. However, a significant gap remains in the understanding of its clinical pharmacokinetics in humans. Future studies should aim to characterize the full pharmacokinetic profile of oral tabimorelin in a human population, including the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life. Furthermore, a thorough investigation of its metabolic pathways and potential for drug-drug interactions, particularly concerning its inhibition of CYP3A4, is warranted to ensure its safe and effective clinical use.

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